molecular formula C22H24N2O4 B2373999 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide CAS No. 851096-20-3

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide

Cat. No.: B2373999
CAS No.: 851096-20-3
M. Wt: 380.444
InChI Key: HZLZRLJOPUXNQK-UHFFFAOYSA-N
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Description

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and chemistry.

Scientific Research Applications

Sigma-2 Receptor Probes

Compounds closely related to "N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2,3-dimethoxybenzamide" have been developed as sigma-2 receptor probes. These probes, with high affinity for sigma2 receptors, are useful for studying sigma2 receptors in vitro. Radiolabeled analogs were synthesized and evaluated for their binding affinities, providing insights into receptor characteristics and ligand interactions (Xu et al., 2005).

If Channel Inhibitors

Another line of research focuses on the synthesis and application of quinoline derivatives as If channel inhibitors, aiming at treatments for conditions like stable angina and atrial fibrillation. A practical and scalable synthetic route for such compounds has been developed, highlighting their potential in medicinal chemistry (Yoshida et al., 2014).

Cellular Proliferation in Tumors

The use of N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) for evaluating tumor proliferation via PET imaging has been explored. This research offers a promising approach for assessing the proliferative status of solid tumors, correlating tumor uptake with proliferation markers, and providing a non-invasive method for tumor evaluation (Dehdashti et al., 2013).

Metabolite Identification and Transport

Studies have also been conducted on identifying metabolites of If channel inhibitors and their excretion pathways. These studies offer insights into the metabolic fate of these compounds and their interactions with transporters, which is crucial for understanding their pharmacokinetics and potential side effects (Umehara et al., 2009).

Synthesis and Evaluation of Ligands

Furthermore, the synthesis and in vivo evaluation of high-affinity sigma2-receptor ligands have been detailed, providing valuable information for the development of PET radiotracers for imaging solid tumors. These studies highlight the significance of structural modifications for enhancing receptor affinity and selectivity, crucial for diagnostic imaging applications (Rowland et al., 2006).

Properties

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-13-10-16-12-15(21(25)24-18(16)11-14(13)2)8-9-23-22(26)17-6-5-7-19(27-3)20(17)28-4/h5-7,10-12H,8-9H2,1-4H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLZRLJOPUXNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(=C2)CCNC(=O)C3=C(C(=CC=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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